molecular formula C12H21NO3 B2856170 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1517990-29-2

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2856170
CAS No.: 1517990-29-2
M. Wt: 227.304
InChI Key: QXPODYGRSAPFDR-UHFFFAOYSA-N
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Description

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol . The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 3-propanoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPODYGRSAPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517990-29-2
Record name tert-butyl 3-propanoylpyrrolidine-1-carboxylate
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